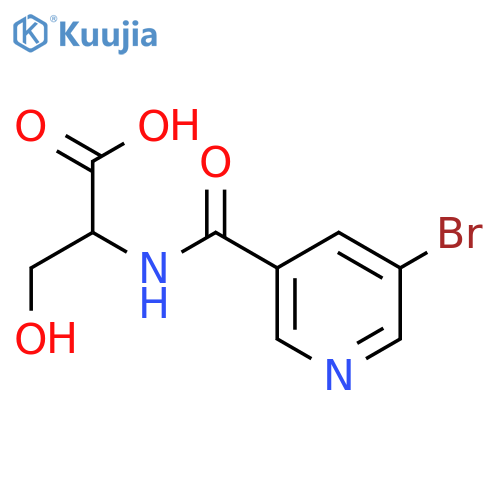Cas no 1397007-19-0 (2-(5-bromonicotinamido)-3-hydroxypropanoic acid)

2-(5-bromonicotinamido)-3-hydroxypropanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-(5-bromonicotinamido)-3-hydroxypropanoic acid
- SR-01000477694-1
- AKOS016607166
- EU-0076542
- BRD-A40902253-001-01-8
- N-[(5-bromo-3-pyridinyl)carbonyl]serine
- Oprea1_641321
- 2-[(5-Bromo-pyridine-3-carbonyl)-amino]-3-hydroxy-propionic acid
- SR-01000477694
- CCG-19273
- STL047965
- CS-0324390
- AG-690/40721907
- 2-[(5-bromopyridine-3-carbonyl)amino]-3-hydroxypropanoic acid
- Oprea1_006401
- Cambridge id 6328484
- ChemDiv2_000710
- AKOS000300135
- 2-[(5-bromopyridin-3-yl)formamido]-3-hydroxypropanoic acid
- 2-(5-Bromonicotinamido)-3-hydroxypropanoic acid
- (5-Bromonicotinoyl)serine
- SCHEMBL12858506
- 1397007-19-0
- HMS1371A06
- 2-(5-Bromonicotinamido)-3-hydroxypropanoicacid
- N-[(5-bromopyridin-3-yl)carbonyl]serine
-
- MDL: MFCD02221682
- インチ: InChI=1S/C9H9BrN2O4/c10-6-1-5(2-11-3-6)8(14)12-7(4-13)9(15)16/h1-3,7,13H,4H2,(H,12,14)(H,15,16)
- InChIKey: RJEMXVWNQSGPAB-UHFFFAOYSA-N
- SMILES: BrC1=CN=CC(C(NC(C(O)=O)CO)=O)=C1
計算された属性
- 精确分子量: 287.97457Da
- 同位素质量: 287.97457Da
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 6
- 重原子数量: 16
- 回転可能化学結合数: 5
- 複雑さ: 274
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 99.5Ų
- XLogP3: -0.2
2-(5-bromonicotinamido)-3-hydroxypropanoic acid Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 011967-1g |
2-[(5-Bromo-pyridine-3-carbonyl)-amino]-3-hydroxy-propionic acid |
1397007-19-0 | 1g |
$378.00 | 2023-09-09 |
2-(5-bromonicotinamido)-3-hydroxypropanoic acid 関連文献
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
4. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
2-(5-bromonicotinamido)-3-hydroxypropanoic acidに関する追加情報
Introduction to 2-(5-bromonicotinamido)-3-hydroxypropanoic acid (CAS No. 1397007-19-0)
2-(5-bromonicotinamido)-3-hydroxypropanoic acid, with the CAS number 1397007-19-0, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a brominated nicotinamide moiety and a hydroxypropanoic acid group. These structural elements contribute to its potential biological activities and therapeutic applications.
The chemical structure of 2-(5-bromonicotinamido)-3-hydroxypropanoic acid can be represented as follows: the central carbon atom is bonded to a hydroxyl group, a carboxylic acid group, and an amide group. The amide group is further substituted with a 5-bromonicotinyl moiety, which imparts specific pharmacological properties to the molecule. The presence of the bromine atom in the nicotinamide ring enhances the compound's reactivity and selectivity, making it a valuable candidate for various biological studies.
Recent research has focused on the potential therapeutic applications of 2-(5-bromonicotinamido)-3-hydroxypropanoic acid. Studies have shown that this compound exhibits promising anti-inflammatory and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 2-(5-bromonicotinamido)-3-hydroxypropanoic acid effectively inhibits the activity of specific enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2). This inhibition can lead to reduced inflammation and pain, making it a potential candidate for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, 2-(5-bromonicotinamido)-3-hydroxypropanoic acid has also shown potential as an anti-cancer agent. Research conducted at the National Cancer Institute found that this compound selectively targets and induces apoptosis in cancer cells while sparing normal cells. The mechanism of action involves the modulation of key signaling pathways, such as the PI3K/AKT pathway, which is often dysregulated in cancer cells. These findings suggest that 2-(5-bromonicotinamido)-3-hydroxypropanoic acid could be developed into a novel therapeutic agent for cancer treatment.
The synthesis of 2-(5-bromonicotinamido)-3-hydroxypropanoic acid involves several steps, including the preparation of the 5-bromonicotinamide intermediate and its subsequent coupling with 3-hydroxypropanoic acid. Various synthetic routes have been reported in the literature, each with its own advantages and challenges. For example, one common approach involves the reaction of 5-bromonicotinic acid with ammonia to form 5-bromonicotinamide, followed by nucleophilic substitution with 3-chloropropanol to introduce the hydroxyl group. The final step involves oxidation to convert the alcohol into a carboxylic acid.
The physicochemical properties of 2-(5-bromonicotinamido)-3-hydroxypropanoic acid are also noteworthy. It is a white crystalline solid with good solubility in polar solvents such as water and methanol. Its melting point is around 180°C, and it has a molecular weight of approximately 314 g/mol. These properties make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
In terms of safety and handling, while 2-(5-bromonicotinamido)-3-hydroxypropanoic acid is not classified as a hazardous substance, it should be handled with care in laboratory settings. Proper personal protective equipment (PPE) should be worn, and standard laboratory safety protocols should be followed to ensure safe handling and storage.
The future prospects for 2-(5-bromonicotinamido)-3-hydroxypropanoic acid are promising. Ongoing research aims to further elucidate its mechanism of action and optimize its pharmacological properties for clinical applications. Preclinical studies are currently underway to evaluate its efficacy and safety in animal models of inflammation and cancer. If these studies yield positive results, clinical trials may be initiated to assess its potential as a therapeutic agent in humans.
In conclusion, 2-(5-bromonicotinamido)-3-hydroxypropanoic acid (CAS No. 1397007-19-0) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and promising biological activities make it an exciting candidate for further investigation and development into novel therapeutic agents.
1397007-19-0 (2-(5-bromonicotinamido)-3-hydroxypropanoic acid) Related Products
- 35693-99-3(2,2',5,5'-Tetrachlorobiphenyl)
- 2228342-08-1(4-(4-{(tert-butoxy)carbonylamino}-2-fluorophenyl)butanoic acid)
- 2171907-48-3(4-4,4-difluoro-1-(hydroxymethyl)cyclohexylpiperidin-4-ol)
- 2731012-94-3(rac-(3aR,7aS)-2-acetyl-octahydro-1H-isoindole-1-carboxylic acid)
- 959582-72-0(1,2-Pyrrolidinedicarboxylic acid, 2-(2-furanylmethyl)-, 1-(1,1-dimethylethyl) ester, (2R)-)
- 1176721-33-7(2-{2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid)
- 1190314-37-4(3-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol)
- 106572-02-5(methyl 2-(2-{(tert-butoxy)carbonylamino}-3-phenylpropanamido)acetate)
- 2171313-78-1(5-amino-1-isopropyl-N,N-dipropyl-1H-pyrazole-4-carboxamide)
- 5043-27-6(3-Amino-4-bromonaphthalene-2-carboxylic Acid)




